N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a benzhydryl group (a diphenylmethane derivative) and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group . These groups are common in many organic compounds and have various applications in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzhydryl group is a bulky group, which could influence the overall shape of the molecule . The 2,3-dihydrobenzo[b][1,4]dioxin ring is a heterocyclic compound that could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzhydryl and 2,3-dihydrobenzo[b][1,4]dioxin groups . The benzhydryl group might undergo reactions typical of aromatic compounds, while the 2,3-dihydrobenzo[b][1,4]dioxin group might participate in reactions typical of ethers and heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized compounds similar to N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide and studied their properties. For instance, Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and characterized them using various techniques, such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H-NMR). The study highlighted the thermal stability and dynamic mechanical properties of the cured monomers, indicating their potential in advanced material applications (Qi et al., 2009).
Advanced Intermediates for Synthesis
Benzhydrylamines, which share structural similarities with the compound , have been synthesized through base-mediated intramolecular arylation and used as advanced intermediates for the synthesis of nitrogenous heterocycles. This demonstrates the versatility of such compounds in synthesizing complex molecular structures (Kisseljova et al., 2014).
Antibacterial Agents
Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, highlighting the method's synthesis and the resulting compounds' potent therapeutic potential against various bacterial strains. This research underscores the relevance of such compounds in developing new antibacterial agents (Abbasi et al., 2016).
Enzyme Inhibitory Potential
In another study, Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, targeting -glucosidase and acetylcholinesterase (AChE). This research could pave the way for developing treatments for diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-benzhydryl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(24-18-11-12-19-20(15-18)29-14-13-28-19)23(27)25-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSMQPOTUEDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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